4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide
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Overview
Description
4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.37 g/mol . It is characterized by the presence of a thiophene ring, a sulfonohydrazide group, and a methyl-substituted benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and thiophene-2-carbaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The thiophene ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene and benzene derivatives.
Scientific Research Applications
4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(furan-2-ylmethylene)benzenesulfonohydrazide
- 4-methyl-N’-(pyridin-2-ylmethylene)benzenesulfonohydrazide
- 4-methyl-N’-(benzylidene)benzenesulfonohydrazide
Uniqueness
4-methyl-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
4-methyl-N-(thiophen-2-ylmethylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVBPJVOSPFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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